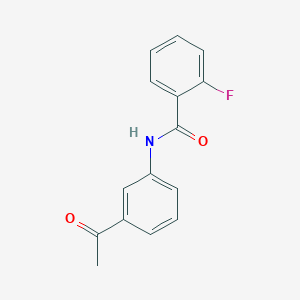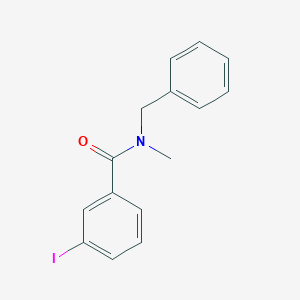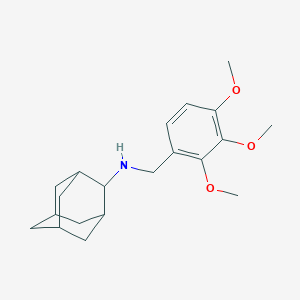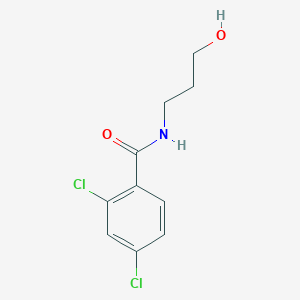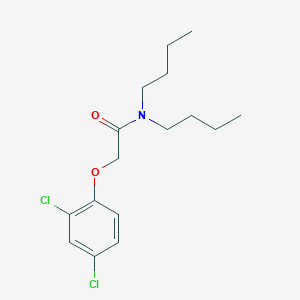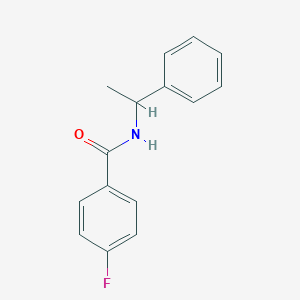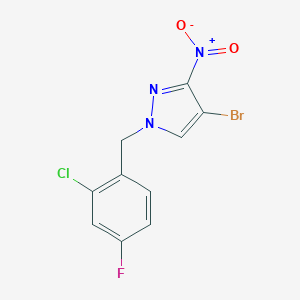
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, also known as FMT, is a synthetic compound that belongs to the thiazolidinone family. It is a heterocyclic organic compound that contains a thiazolidine ring and a ketone group. FMT has gained much attention in scientific research due to its potential applications in the medicinal and pharmaceutical fields.
作用機序
The mechanism of action of 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been found to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell signaling pathways that regulate cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting anti-apoptotic proteins. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and suppressing the expression of cell cycle regulatory proteins. Additionally, this compound has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathways.
実験室実験の利点と制限
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. It can be easily synthesized through a multistep process, and its stability allows for long-term storage and use. This compound also exhibits low toxicity, making it a safe compound to use in in vitro and in vivo experiments. However, this compound also has some limitations, including its solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, this compound may exhibit off-target effects, which can complicate data interpretation.
将来の方向性
For 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one research include investigating its efficacy in combination with other drugs, exploring its use in different types of cancer, and elucidating its mechanism of action.
合成法
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of 4-fluoroaniline and 4-methoxybenzaldehyde with thiosemicarbazide, followed by the cyclization of the resulting intermediate with acetic anhydride. The final product is obtained after purification through recrystallization.
科学的研究の応用
3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. It has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its potential use in the treatment of type 2 diabetes mellitus, as it has been found to improve insulin sensitivity and glucose uptake in adipocytes.
特性
分子式 |
C16H14FNO2S |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14FNO2S/c1-20-14-8-2-11(3-9-14)16-18(15(19)10-21-16)13-6-4-12(17)5-7-13/h2-9,16H,10H2,1H3 |
InChIキー |
DRRUCDHMJYXWIK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=C(C=C3)F |
正規SMILES |
COC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=C(C=C3)F |
溶解性 |
35.2 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[(2,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B261475.png)
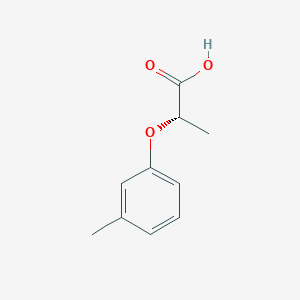
![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)



